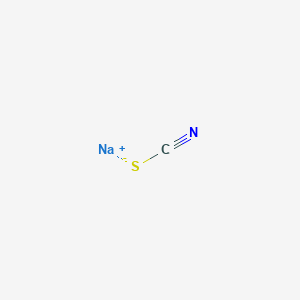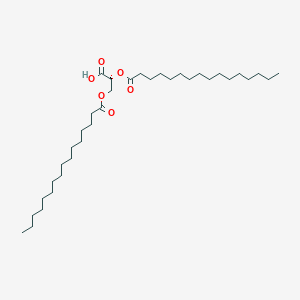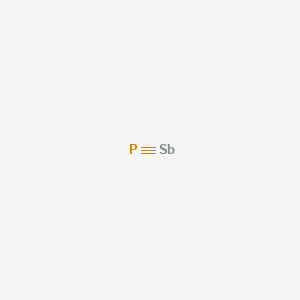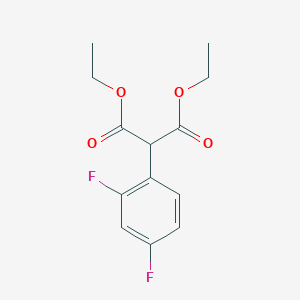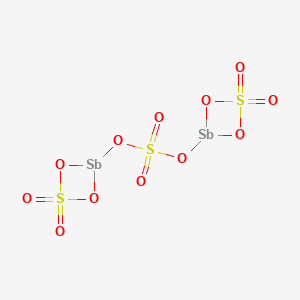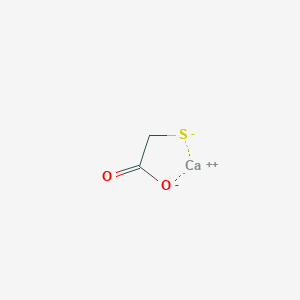
calcium;2-sulfidoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
calcium;2-sulfidoacetate is a chemical compound with the formula C2H2CaO2S. It is the calcium salt of thioglycolic acid, also known as mercaptoacetic acid. This compound is commonly used in various applications, including cosmetics and environmental remediation. It is a white crystalline powder that is soluble in water and has a characteristic odor associated with thiol compounds .
準備方法
Synthetic Routes and Reaction Conditions
Calcium thioglycolate can be synthesized through the reaction of thioglycolic acid with calcium hydroxide. The process involves dissolving thioglycolic acid in water and gradually adding calcium hydroxide to the solution. The reaction produces calcium thioglycolate as a precipitate, which is then filtered and dried .
Industrial Production Methods
In industrial settings, calcium thioglycolate is produced by reacting thioglycolic acid with calcium carbonate or calcium oxide. The reaction is carried out in aqueous solution, and the resulting product is purified through filtration and drying processes .
化学反応の分析
Types of Reactions
Calcium thioglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used to oxidize calcium thioglycolate.
Reducing Agents: Sodium borohydride or other reducing agents can be used in reduction reactions.
Substitution Reactions: Various alkyl halides can be used in substitution reactions to replace the thiol group.
Major Products Formed
Dithiodiglycolic Acid: Formed through oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
科学的研究の応用
Calcium thioglycolate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reducing agent.
Biology: Employed in the preparation of thioglycolate broth for bacterial culture.
Medicine: Utilized in depilatory creams for hair removal.
Industry: Applied in environmental remediation to remove heavy metals from water bodies.
作用機序
Calcium thioglycolate exerts its effects primarily through the thiol group, which can break disulfide bonds in proteins. This mechanism is particularly useful in hair removal products, where it breaks the disulfide bonds in keratin, weakening the hair structure and allowing for easy removal . The compound also acts as a reducing agent, participating in redox reactions that involve the transfer of electrons .
類似化合物との比較
Similar Compounds
Sodium Thioglycolate: Another salt of thioglycolic acid, commonly used in similar applications.
Ammonium Thioglycolate: Used in hair perming solutions.
Thioglycolic Acid: The parent compound, used in various chemical reactions and applications.
Uniqueness
Calcium thioglycolate is unique due to its specific applications in cosmetics and environmental remediation. Its ability to effectively break disulfide bonds in keratin makes it a preferred choice in depilatory products. Additionally, its use in environmental remediation highlights its versatility and effectiveness in removing heavy metals from polluted water .
特性
CAS番号 |
37457-75-3 |
|---|---|
分子式 |
C2H2CaO2S |
分子量 |
130.18 g/mol |
IUPAC名 |
calcium;2-sulfidoacetate |
InChI |
InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+2/p-2 |
InChIキー |
QVCFQEFEMBCIOI-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])[S-].[Ca+2] |
正規SMILES |
C(C(=O)[O-])[S-].[Ca+2] |
Key on ui other cas no. |
29820-13-1 |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
68-11-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


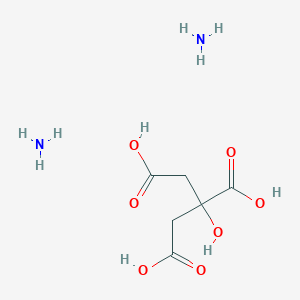
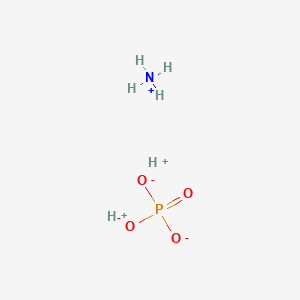
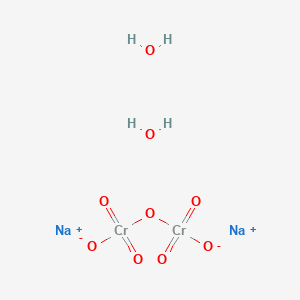
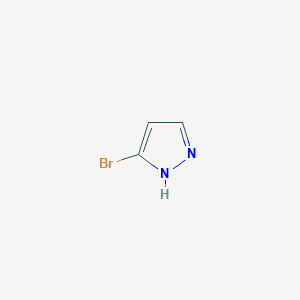
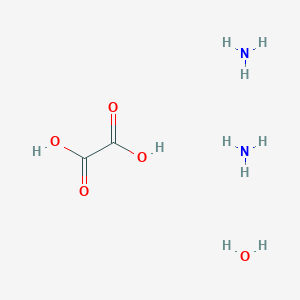
![[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B147850.png)
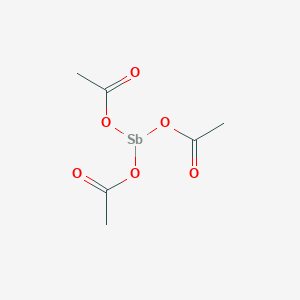
![[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;platinum(2+);tetrachloride](/img/structure/B147853.png)
![7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine](/img/structure/B147861.png)
